molecular formula C17H32N6O4 B1336404 H-Leu-arg-pro-OH CAS No. 133943-59-6

H-Leu-arg-pro-OH

Cat. No. B1336404
CAS RN: 133943-59-6
M. Wt: 384.5 g/mol
InChI Key: IBMVEYRWAWIOTN-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides like “H-Leu-arg-pro-OH” often involves complex practical tasks. The synthesis of peptides containing polyfunctional amino acids is often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .


Chemical Reactions Analysis

The chemical reactions involving peptides like “H-Leu-arg-pro-OH” can be complex. For instance, the Edman degradation involves treatment of a peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid . This attaches the PITC to the –NH2 group of the N-terminal amino acid, and the second step splits the N-terminal residue from the peptide chain .

Scientific Research Applications

1. Metabolism and Degradation in Insect Tissues

Research has revealed the metabolism of peptide neurotransmitters in insects, such as proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH). The primary cleavage site in various tissues like the proctodeum and brain is the Tyr-Leu bond, indicating the biological degradation process of such peptides in insects (Quistad et al., 1984).

2. Oligopeptide Complexation for Drug Delivery

In drug delivery research, oligopeptides like H-(leu-lys-lys-leu)10-OH and H-(leu-lys-leu-lys)10-OH have been studied for their affinity to oligonucleotides. This research is significant for developing new methods of encapsulating therapeutic agents in nanoparticles (Emile et al., 1996).

3. Antioxidant Effects in Myocardial Ischemia/Reperfusion Injury

Studies on peptides like apelin-12, which includes the sequence H-Arg-Pro-Arg-Leu, have demonstrated their role in enhancing antioxidant defense mechanisms in models of myocardial ischemia/reperfusion injury. This research opens avenues for therapeutic applications in heart diseases (Pisarenko et al., 2014).

4. Protein C-H Bond Reactivity Studies

In the study of protein chemistry, the reactivity of CH bonds in peptides to hydroxyl radicals has been investigated. For instance, research involving Leu dipeptides has provided insights into the interaction of peptides with reactive species, crucial for understanding protein behavior and stability (Scheiner & Kar, 2010).

5. Synthesis of Neuroactive Peptides

The chemical synthesis of neuroactive peptides like proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH) has been a subject of research, providing insights into the creation of biologically active substances for various studies, including neurological research (Starratt & Brown, 1977).

6. Structural Analysis in Collagen and Peptides

Investigations into the structure of peptides, including the Leu residue, have implications for understanding collagen's triple-helical structure and its interactions. This research aids in the broader understanding of protein folding and stability (Okuyama et al., 2007).

7. In Vitro Antioxidant Action Studies

Peptides like apelin-12 and its analogs, containing the sequence H-Arg-Pro-Arg-Leu, have been examined for their antioxidant effects in vitro. These studies contribute to the understanding of peptide-based antioxidants and their potential therapeutic applications (Pelogeykina et al., 2015).

Safety and Hazards

The safety data sheet for “H-Leu-arg-pro-OH” indicates that it may pose certain hazards, although specific details are not provided .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVEYRWAWIOTN-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-arg-pro-OH

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